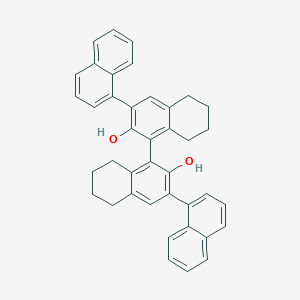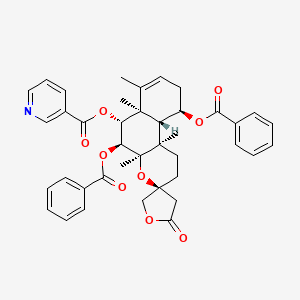
4-O-methylsappanol
Overview
Description
4-O-Methylsappanol: is a natural isoflavonoid compound derived from the heartwood of the plant Caesalpinia sappan.
Mechanism of Action
Target of Action
4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, this compound strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.
Mode of Action
It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, this compound may influence skin pigmentation.
Biochemical Pathways
Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .
Result of Action
The primary result of this compound’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.
Biochemical Analysis
Biochemical Properties
4-O-Methylsappanol plays a significant role in various biochemical reactions. It exhibits antifungal activity by interacting with fungal enzymes and proteins, particularly those involved in melanin synthesis. For instance, this compound strongly suppresses melanin synthesis in HMV-II cells, a human malignant melanoma cell line . Additionally, it shows moderate cytotoxicity with an IC50 value of 20.2 µM in these cells .
Cellular Effects
This compound influences several cellular processes. In HMV-II cells, it inhibits melanin synthesis, which is crucial for its antifungal activity . Moreover, it has been shown to exhibit cytoprotective effects against glutamate-induced oxidative stress in HT22 cells, a mouse hippocampal cell line . This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme involved in the cellular defense against oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in melanin synthesis, thereby reducing melanin production in HMV-II cells . Additionally, it induces the expression of HO-1 in HT22 cells, providing protection against oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative damage and melanin overproduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its cytoprotective and antifungal activities, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and cytoprotective activities without notable adverse effects . At higher doses, it may cause cytotoxicity and other toxic effects . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s inhibitory effect on tyrosinase activity leads to reduced melanin production, highlighting its potential as a skin-lightening agent . Additionally, this compound may influence other metabolic pathways related to oxidative stress and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanin-producing cells and regions affected by oxidative stress . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. In melanin-producing cells, it targets the melanosomes, the organelles responsible for melanin synthesis . Additionally, in cells experiencing oxidative stress, this compound may localize to the cytoplasm and mitochondria, where it induces the expression of protective enzymes like HO-1 . These localization patterns are essential for the compound’s efficacy in various biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-Methylsappanol can be isolated from the heartwood of Caesalpinia sappan using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC) . The process involves extracting the heartwood with methanol, followed by fractionation and purification to obtain the compound with high purity .
Industrial Production Methods: The use of advanced chromatographic techniques ensures the isolation of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methylsappanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of this compound, while substitution can introduce new functional groups, altering its chemical properties .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of isoflavonoids.
Comparison with Similar Compounds
4-O-Methylsappanol is structurally related to other homoisoflavonoids, such as:
- Sappanol
- Episappanol
- 3’-Deoxy-4-O-methylepisappanol
- 3’-O-Methylbrazilin
Uniqueness: this compound is unique due to its specific methylation at the 4-O position, which imparts distinct chemical and biological properties. This methylation differentiates it from other similar compounds and contributes to its specific antifungal and melanin synthesis inhibitory activities .
Properties
IUPAC Name |
(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPKXQKOWHDNA-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4-O-methylsappanol?
A1: this compound has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, this compound demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.
Q2: What is known about the mechanism of action of this compound in melanin synthesis inhibition?
A2: While this compound effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.
Q3: What other biological activities have been reported for this compound?
A3: Besides its melanin synthesis inhibition, this compound has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []
Q4: What is the chemical structure and formula of this compound?
A4: this compound is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []
Q5: How was this compound isolated from its natural source?
A5: this compound was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated this compound from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)


![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)
